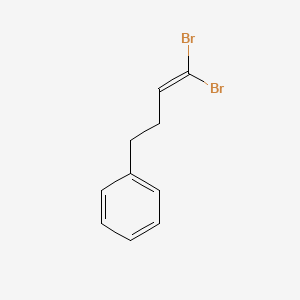
1,1-Dibromo-4-phenyl-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibromo-4-phenyl-1-butene is an organic compound with the molecular formula C10H10Br2. It is a derivative of butene, featuring two bromine atoms and a phenyl group attached to the first carbon atom of the butene chain. This compound is of interest in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dibromo-4-phenyl-1-butene can be synthesized through the bromination of 4-phenyl-1-butene. The reaction typically involves the addition of bromine (Br2) to the double bond of 4-phenyl-1-butene under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The bromination process is monitored to minimize the formation of by-products and ensure efficient conversion of the starting material.
Chemical Reactions Analysis
Types of Reactions
1,1-Dibromo-4-phenyl-1-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.
Addition Reactions: The double bond in the butene chain can participate in electrophilic addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol or methanol.
Addition Reactions: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Major Products Formed
Substitution Reactions: Formation of phenyl-substituted alcohols, ethers, or amines.
Elimination Reactions: Formation of phenyl-substituted alkenes or alkynes.
Addition Reactions: Formation of dibromo or bromo-substituted butenes.
Scientific Research Applications
1,1-Dibromo-4-phenyl-1-butene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1,1-dibromo-4-phenyl-1-butene involves its reactivity towards nucleophiles and electrophiles. The presence of bromine atoms and a phenyl group influences its chemical behavior. In substitution reactions, the bromine atoms are displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes or alkynes. The phenyl group can stabilize intermediates through resonance effects, enhancing the compound’s reactivity.
Comparison with Similar Compounds
1,1-Dibromo-4-phenyl-1-butene can be compared with other similar compounds such as:
1,1-Dibromo-2-phenyl-1-butene: Similar structure but with the phenyl group attached to the second carbon atom.
1,1-Dibromo-4-methyl-1-butene: Similar structure but with a methyl group instead of a phenyl group.
1,1-Dibromo-4-ethyl-1-butene: Similar structure but with an ethyl group instead of a phenyl group.
The uniqueness of this compound lies in the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C10H10Br2 |
|---|---|
Molecular Weight |
289.99 g/mol |
IUPAC Name |
4,4-dibromobut-3-enylbenzene |
InChI |
InChI=1S/C10H10Br2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H,4,7H2 |
InChI Key |
BZNQZVXOAKGQOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


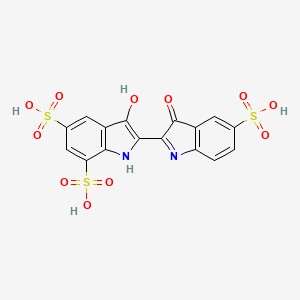
![Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14289597.png)
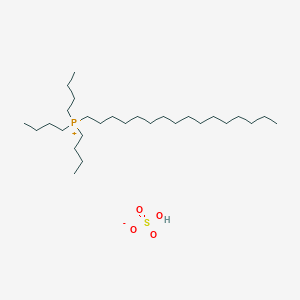
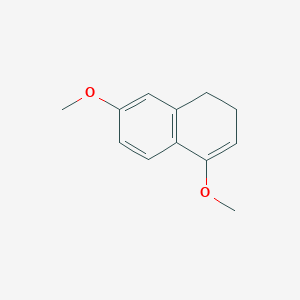
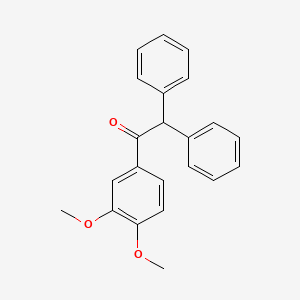
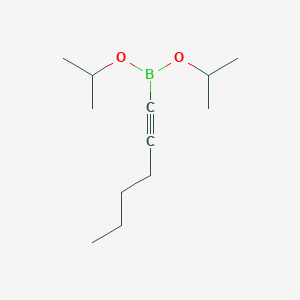
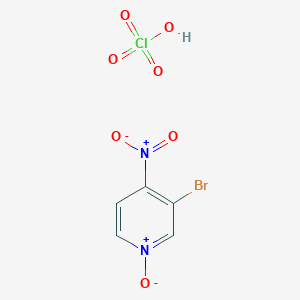
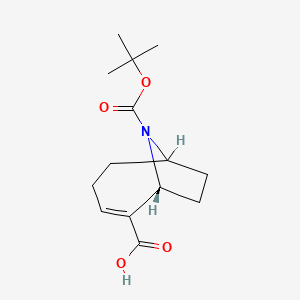
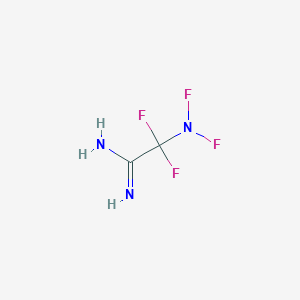
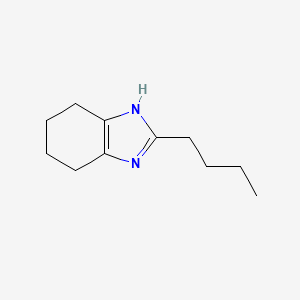
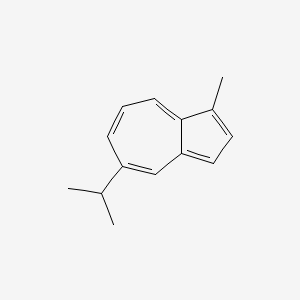
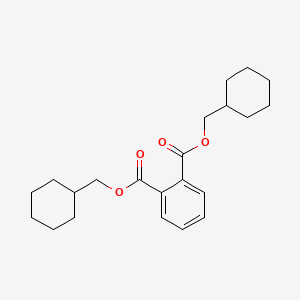
![[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14289665.png)

